An In-Depth Technical Guide to 5-Isobutylhydantoin: Chemical Structure and Synthesis
An In-Depth Technical Guide to 5-Isobutylhydantoin: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Hydantoin Scaffold
The hydantoin motif, a five-membered heterocyclic ring, stands as a cornerstone in medicinal chemistry. Its prevalence in a range of clinically significant drugs underscores its role as a "privileged scaffold" – a molecular framework that demonstrates binding affinity for diverse biological targets. From the anticonvulsant phenytoin to the anticancer agent enzalutamide, the hydantoin core provides a versatile platform for the design of novel therapeutics.[1] This guide delves into the specifics of a particular derivative, 5-isobutylhydantoin, offering a comprehensive exploration of its chemical architecture and synthetic pathways. Understanding the nuances of this molecule is pertinent for researchers engaged in the discovery and development of new chemical entities, particularly those targeting pathways where the isobutyl moiety can confer advantageous pharmacological properties.
Part 1: Elucidating the Chemical Structure of 5-Isobutylhydantoin
Systematic Name: 5-(2-methylpropyl)imidazolidine-2,4-dione CAS Number: 67337-73-9 Molecular Formula: C7H12N2O2 Molecular Weight: 156.18 g/mol
The chemical structure of 5-isobutylhydantoin is characterized by a central imidazolidine-2,4-dione ring. This core is substituted at the C5 position with an isobutyl group. The isobutyl group, with its branched alkyl nature, can play a significant role in the molecule's interaction with biological targets, influencing factors such as binding affinity, selectivity, and metabolic stability.
Structural Features:
-
Hydantoin Core: A five-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. This core possesses both hydrogen bond donor (N-H groups) and acceptor (C=O groups) capabilities, which are crucial for molecular recognition.
-
C5-Substitution: The isobutyl group at the fifth carbon atom is a key feature. The stereochemistry at this position can be a critical determinant of biological activity, and synthetic methods may yield racemic or enantiomerically enriched products.
-
Physicochemical Properties: The presence of the polar hydantoin ring and the nonpolar isobutyl side chain imparts an amphiphilic character to the molecule, influencing its solubility and membrane permeability.
Expected Spectroscopic Characteristics:
| Spectroscopic Method | Expected Features |
| ¹H NMR | Signals corresponding to the N-H protons of the hydantoin ring, a multiplet for the methine proton of the isobutyl group, a doublet for the methyl protons of the isobutyl group, and signals for the methylene protons adjacent to the chiral center. |
| ¹³C NMR | Resonances for the two carbonyl carbons in the hydantoin ring, the C5 carbon bearing the isobutyl group, and the carbons of the isobutyl side chain. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200 cm⁻¹), C=O stretching of the carbonyl groups (typically in the range of 1700-1780 cm⁻¹), and C-H stretching of the alkyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (156.18 g/mol ), along with fragmentation patterns characteristic of the loss of the isobutyl side chain or portions of the hydantoin ring. |
Part 2: Strategic Synthesis of 5-Isobutylhydantoin
The synthesis of 5-substituted hydantoins is a well-established area of organic chemistry, with the Bucherer-Bergs reaction being a prominent and versatile method. This multicomponent reaction offers a direct and efficient route to a wide array of hydantoin derivatives from simple starting materials.
The Bucherer-Bergs Reaction: A Mechanistic Overview
The Bucherer-Bergs reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.
The logical flow of this synthetic strategy is depicted in the following diagram:
Caption: The Bucherer-Bergs reaction pathway for 5-isobutylhydantoin synthesis.
Experimental Protocol: Bucherer-Bergs Synthesis of 5-Isobutylhydantoin
The following protocol is a representative procedure for the synthesis of 5-isobutylhydantoin, adapted from established methods for similar 5-substituted hydantoins.
Materials:
-
Isovaleraldehyde (3-Methylbutanal)
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate in water. To this solution, add a solution of potassium cyanide in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Addition of Aldehyde: Add ethanol to the flask, followed by the dropwise addition of isovaleraldehyde with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 6-7 in a fume hood to precipitate the crude product. Caution: Acidification of a cyanide-containing solution will generate toxic hydrogen cyanide gas.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude 5-isobutylhydantoin can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure product.
Key Experimental Considerations:
-
Stoichiometry: The molar ratios of the reactants are crucial for optimizing the yield and minimizing side reactions. Typically, a slight excess of cyanide and ammonium carbonate is used.
-
Solvent System: A mixture of ethanol and water is commonly employed to ensure the solubility of both the organic aldehyde and the inorganic salts.
-
Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures to drive the reaction to completion. The optimal reaction time will vary depending on the specific substrate and conditions.
-
Safety: The use of potassium cyanide and the potential generation of hydrogen cyanide gas necessitate strict adherence to safety protocols, including the use of personal protective equipment and a well-ventilated fume hood.
Part 3: Applications in Drug Development and Future Perspectives
The hydantoin scaffold is a well-established pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications. While specific biological activity data for 5-isobutylhydantoin is not extensively documented in publicly available literature, its structural relationship to the amino acid leucine provides a strong rationale for its potential utility in drug discovery.
Potential Therapeutic Areas:
-
Anticancer Activity: Many hydantoin derivatives have demonstrated potent anticancer properties. The isobutyl group, being a key feature of the amino acid leucine, could facilitate interactions with biological targets involved in cancer cell metabolism and signaling, such as amino acid transporters or enzymes that recognize leucine. A study on novel 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives has shown significant anti-tumor potential in human colon cancer cell lines, highlighting the importance of the alkyl substituent at the C5 position.[2]
-
Antimicrobial Agents: The hydantoin ring is present in some antimicrobial agents. The lipophilic isobutyl group could enhance the ability of the molecule to penetrate microbial cell membranes, potentially leading to antimicrobial activity.
-
Neurological Disorders: Given the prevalence of hydantoins in anticonvulsant drugs, 5-isobutylhydantoin could be investigated for its potential activity on ion channels or receptors in the central nervous system.
The synthesis of a library of 5-isobutylhydantoin analogs with modifications at the N1 and N3 positions would be a logical next step in exploring its structure-activity relationship (SAR). Such studies, coupled with in silico modeling and in vitro biological screening, could unveil novel therapeutic applications for this versatile molecule.
Conclusion
5-Isobutylhydantoin represents a synthetically accessible and medicinally relevant molecule. Its structure, featuring the privileged hydantoin scaffold and a leucine-like isobutyl side chain, makes it an attractive candidate for further investigation in drug discovery programs. The robust and scalable Bucherer-Bergs reaction provides a reliable method for its synthesis, enabling the generation of sufficient quantities for biological evaluation. As the demand for novel therapeutics continues to grow, the exploration of underexplored chemical space, including derivatives of established pharmacophores like 5-isobutylhydantoin, will be crucial in the quest for new and effective medicines.
References
-
Bide Pharmatech Ltd. 5-Isobutylimidazolidine-2,4-dione CAS NO.67337-73-9. Available at: [Link]
-
Cas Number Lookup. CAS 67337-73-9 molecular information. Available at: [Link]
-
ChemSrc. 5-Isobutylimidazolidine-2,4-dione | CAS#:67337-73-9. Available at: [Link]
-
SpectraBase. 5,5-Diphenyl-1-isobutyl-3-methylhydantoin - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
SpectraBase. 5-butyl-5-ethylhydantoin - Optional[FTIR] - Spectrum. Available at: [Link]
- Šmelcerović, A., et al. (2020). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5-Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 19(14), 1736-1746.
- Ušćumlić, G. S., et al. (2012). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Journal of the Serbian Chemical Society, 77(12), 1597-1608.
- Vukićević, R. D., et al. (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 26(16), 4945.
- Walling, L. L., et al. (2014). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 238-246.
- Thevis, M., et al. (2008). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry, 43(5), 639-650.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
-
University of Calgary. Sample IR spectra. Available at: [Link]
Sources
- 1. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
